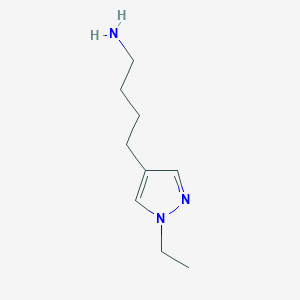

4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine

Description

Contextualization within the Pyrazole (B372694) Heterocycle Class

The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. mdpi.commdpi.com This structural unit is a cornerstone in medicinal chemistry and drug discovery, valued for its metabolic stability and its ability to act as a versatile scaffold. mdpi.comnih.gov The pyrazole ring system is present in a number of commercially available drugs with a wide range of therapeutic applications, highlighting its significance. mdpi.comnih.gov

The chemical behavior of the pyrazole ring is characterized by the presence of a "pyrrole-like" nitrogen atom (N1) and a "pyridine-like" nitrogen atom (N2). mdpi.com This duality allows pyrazoles to interact with both acids and bases and to participate in various chemical reactions. mdpi.com Electrophilic substitution reactions typically occur at the C4 position, making it a key site for introducing diverse functional groups. mdpi.com

The versatility of the pyrazole core allows for the synthesis of a vast number of derivatives with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. mdpi.comnih.govresearchgate.net The specific substitution pattern on the pyrazole ring is crucial in determining the compound's pharmacological profile.

Significance of Amine Functionalities in Molecular Design

The amine functional group is one of the most prevalent structures found in pharmaceuticals. mdpi.com Its importance in molecular design stems from its ability to form key interactions with biological targets. Primary amines, such as the one present in 4-(1-Ethyl-1H-pyrazol-4-yl)butan-1-amine, can act as hydrogen bond donors and, when protonated, can form strong ionic interactions. These interactions are fundamental to the binding of a molecule to a receptor or an enzyme active site.

The presence of an amine group significantly influences a molecule's physicochemical properties, such as its solubility and basicity. These properties are critical for a compound's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME). The strategic incorporation of amine functionalities is a common strategy in drug design to optimize both the potency and the drug-like properties of a lead compound.

Overview of Research Trajectories for Related Structures

Research into pyrazole derivatives with substituents at the 4-position is an active area of investigation. The introduction of various side chains at this position allows for the exploration of structure-activity relationships (SAR) and the development of compounds with specific biological activities.

Studies on 4-aminopyrazole (4-AP) derivatives have revealed their potential as anticonvulsant agents. mdpi.com Research has shown that the distance between the exocyclic amino group and the endocyclic nitrogen atom can be important for this pharmacological activity. mdpi.com More recent investigations into 4-AP analogues have continued to explore their potential in this area. mdpi.com

Furthermore, the synthesis of pyrazole derivatives bearing an amino group at the 4-position has been a key step in creating larger libraries of compounds. For instance, 4-aminopyrazoles have served as intermediates in the synthesis of thiourea (B124793) and urea (B33335) derivatives that have been evaluated as anticonvulsant agents. mdpi.com A 2020 study detailed an efficient method for synthesizing various pyrazole derivatives, including 4-APs with different substituents, and evaluated their tuberculostatic, antibacterial, antimycotic, antioxidant, and cytotoxic activities in vitro, as well as their analgesic and anti-inflammatory properties in vivo. mdpi.com

In the context of kinase inhibition, a significant area of cancer research, novel series of 4-aminopyrazole derivatives have been designed and synthesized as potent inhibitors of Janus kinases (JAKs). nih.gov One particular compound from this series demonstrated significant inhibitory activity against JAK1, JAK2, and JAK3, highlighting the potential of this scaffold in developing new anticancer agents. nih.gov

The introduction of alkylamine chains at various positions of the pyrazole ring has also been explored to modulate biological activity. In a study on pyrazolo[4,3-c]pyridines as inhibitors of protein-protein interactions, the introduction of an amine in the N-1 substituent of the pyrazole led to a significant improvement in binding affinity. acs.org This was attributed to the potential for additional electrostatic contacts, and a series of derivatives with various alkylamine residues at this position were synthesized and evaluated. acs.org

The following table summarizes selected research findings on pyrazole derivatives with functionalities related to this compound:

| Compound Class | Research Focus | Key Findings | Reference |

| 4-Aminopyrazole (4-AP) Derivatives | Anticonvulsant Activity | The distance between the exocyclic NH2 and endocyclic NH is important for activity. | mdpi.com |

| 4-Aminopyrazole (4-AP) Derivatives | Broad Biological Screening | Showed potential tuberculostatic, antibacterial, antimycotic, antioxidant, cytotoxic, analgesic, and anti-inflammatory properties. | mdpi.com |

| 4-Aminopyrazole Derivatives | Janus Kinase (JAK) Inhibition | Compound 17m showed potent inhibition of JAK1, JAK2, and JAK3 with IC50 values of 0.67µM, 0.098µM, and 0.039µM, respectively. | nih.gov |

| N-1 Alkylamine Substituted Pyrazolo[4,3-c]pyridines | Protein-Protein Interaction Inhibition | Introduction of a primary amine at the N-1 position increased activity six-fold against TbPEX14–PEX5 PPI. | acs.org |

These research trajectories underscore the importance of the pyrazole scaffold and the strategic placement of amine-containing side chains in the development of new biologically active molecules. The specific combination of an ethyl group at the N1 position and a butan-1-amine at the C4 position in this compound provides a unique chemical entity that warrants further investigation within these broader research efforts.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

4-(1-ethylpyrazol-4-yl)butan-1-amine |

InChI |

InChI=1S/C9H17N3/c1-2-12-8-9(7-11-12)5-3-4-6-10/h7-8H,2-6,10H2,1H3 |

InChI Key |

REWPOXXJXLSCMT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)CCCCN |

Origin of Product |

United States |

Synthetic Routes and Methodologies for 4 1 Ethyl 1h Pyrazol 4 Yl Butan 1 Amine

Retrosynthetic Analysis of the Pyrazole (B372694) and Butanamine Moieties

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(1-Ethyl-1H-pyrazol-4-yl)butan-1-amine, the analysis involves identifying key bonds that can be disconnected to reveal plausible synthetic precursors.

Disconnection Strategies for the C-N and C-C Bonds

Two primary disconnection points are considered in the retrosynthesis of the target molecule: the C-C bond connecting the butanamine side chain to the pyrazole ring and the various bonds within the pyrazole ring itself.

C4-Side Chain Disconnection: The most logical initial disconnection is the C-C bond between the pyrazole C4 position and the butanamine chain. This simplifies the target into a 1-ethyl-4-substituted-pyrazole synthon and a four-carbon amine synthon. This strategy allows for the separate synthesis of the functionalized pyrazole core, followed by the attachment of the side chain, or vice versa.

Pyrazole Ring Disconnection: The pyrazole ring itself can be retrosynthetically cleaved via two main pathways, corresponding to the primary methods of its synthesis:

Cyclocondensation Approach: Disconnecting the N1-C5 and N2-C3 bonds reveals a hydrazine (B178648) derivative (ethylhydrazine) and a 1,3-dicarbonyl compound bearing the protected butanamine side chain. This is the reverse of the well-established Knorr pyrazole synthesis. nih.govjk-sci.com

1,3-Dipolar Cycloaddition Approach: A [3+2] disconnection across the ring breaks it down into a diazo compound and an alkyne, both of which would need to contain the necessary substituents for the final product. rsc.orgrsc.org This approach is a powerful alternative for constructing the pyrazole core.

These disconnections form the basis for the forward synthetic strategies discussed in the following sections.

Classical and Contemporary Approaches to Pyrazole Ring Formation

The construction of the pyrazole ring is the cornerstone of the synthesis. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For a 1,4-disubstituted pyrazole like the target molecule, both classical and contemporary methods are applicable. google.comacs.orgacs.org

Cyclocondensation Reactions from 1,3-Dicarbonyl Precursors

The most traditional and widely used method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govmdpi.comrsc.org

The reaction mechanism typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. rsc.orgnih.gov The initial nucleophilic attack can occur at either carbonyl group, which can lead to a mixture of regioisomers if the 1,3-dicarbonyl is unsymmetrical. rsc.org

| Method | Precursors | Key Features | Potential Issues |

| Knorr Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Widely applicable, robust, readily available starting materials. | Can produce mixtures of regioisomers with unsymmetrical dicarbonyls. rsc.org |

| From α,β-Unsaturated Ketones | α,β-Unsaturated Ketone + Hydrazine | Forms pyrazoline intermediate which requires subsequent oxidation to the pyrazole. nih.gov | Requires an additional oxidation step. |

For the synthesis of this compound, this would entail reacting a 1,3-dicarbonyl compound bearing a protected 4-aminobutyl group at the C2 position with ethylhydrazine (B1196685).

1,3-Dipolar Cycloaddition Methodologies

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, offers a powerful and often highly regioselective route to pyrazoles. nih.govrsc.org This reaction involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with a dipolarophile, typically an alkyne. rsc.orgwikipedia.org

This method is advantageous as it can provide access to pyrazoles that are difficult to synthesize via condensation reactions. rsc.orgresearchgate.net The reaction often proceeds simply by heating the components, sometimes without the need for a catalyst. rsc.orgrsc.org For the target molecule, the reaction would involve an alkyne containing the butanamine side chain and a diazo compound that leads to the desired substitution pattern.

| Method | Dipole | Dipolarophile | Key Features |

| Huisgen Cycloaddition | Diazo Compound (e.g., Diazomethane, Ethyl Diazoacetate) | Alkyne | High atom economy, often high regioselectivity, can be performed under mild, catalyst-free conditions. rsc.orgrsc.orgresearchgate.net |

| Sydnone-Alkyne Cycloaddition | Sydnone (in-situ generated) | Alkyne | Provides a robust route to 1,4-disubstituted pyrazoles with excellent regioselectivity. acs.orgacs.org |

Regioselectivity Control in Pyrazole Synthesis

In Cyclocondensation Reactions: The regioselectivity of the Knorr synthesis is influenced by several factors, including the electronic and steric properties of the substituents on the 1,3-dicarbonyl and the hydrazine, as well as the reaction conditions like pH. rsc.orgrsc.org Generally, the more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic carbonyl carbon of the dicarbonyl compound first. rsc.org Acidic conditions can facilitate the reaction and influence the outcome. nih.gov

In 1,3-Dipolar Cycloadditions: The regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile, as dictated by frontier molecular orbital theory. Steric hindrance between substituents on the two reacting species also plays a critical role in directing the orientation of the addition. researchgate.net In many cases, particularly with terminal alkynes, the reaction proceeds with high or complete regioselectivity, yielding a single pyrazole isomer. rsc.orgwikipedia.org

Introduction of the Ethyl Group at N1-Position of the Pyrazole Ring

The N1-ethyl group can be incorporated either during the initial ring formation or after the pyrazole core has been synthesized.

Strategy 1: Cyclocondensation with Ethylhydrazine The most direct approach is to use ethylhydrazine in the cyclocondensation reaction with the appropriate 1,3-dicarbonyl precursor. However, as ethylhydrazine is an unsymmetrical reagent, this can lead to a mixture of two regioisomers: the desired 1-ethyl-pyrazole and the corresponding 1-ethyl-pyrazole isomer, where the ethyl group is attached to the other nitrogen atom. The ratio of these products depends on the reaction conditions and the nature of the substituents on the dicarbonyl compound.

Strategy 2: Post-Synthesis N-Alkylation An alternative and often more controllable method is to first synthesize the NH-pyrazole and then introduce the ethyl group in a separate N-alkylation step. researchgate.netpharmaguideline.commdpi.com This is a common strategy for preparing N-substituted pyrazoles. google.com

The reaction involves deprotonation of the pyrazole nitrogen with a base, followed by nucleophilic substitution on an ethylating agent. A variety of conditions can be employed, and the choice of base, solvent, and ethylating agent can significantly influence the regioselectivity of the alkylation.

| Alkylating Agent | Base | Solvent | Key Features & Selectivity |

| Ethyl Iodide / Ethyl Bromide | K₂CO₃, NaH, Cs₂CO₃ | DMF, DMSO, Acetonitrile (B52724) | Standard conditions; often favors the less sterically hindered N1 position. N1/N2 ratio can vary. researchgate.netmdpi.com |

| Diethyl Sulfate | KOH, NaH | Toluene (B28343), Dichloromethane | Potent ethylating agent; regioselectivity can be sensitive to conditions. |

| Trichloroacetimidates | Brønsted Acid (e.g., CSA) | 1,2-DCE | Mild, acid-catalyzed method. Regioselectivity is often controlled by sterics. mdpi.com |

| Phase Transfer Catalysis | KOH, K-tBuO | None / Diethyl Ether (with Crown Ether) | High yields, mild conditions, often gives exclusive N-alkylation. researchgate.net |

While N-alkylation can also produce a mixture of N1 and N2 isomers, the separation is often more straightforward than with isomers formed during ring synthesis. Recent advances have identified highly selective N1-alkylation protocols that can yield the desired product with excellent regioselectivity (>99:1). acs.orgsemanticscholar.orgresearchgate.net Enzymatic methods have also been developed that show unprecedented regioselectivity for pyrazole alkylation. nih.gov

Construction of the Butanamine Chain and Its Linkage to the Pyrazole Core

The assembly of the target molecule can be approached through several distinct synthetic disconnections. A common strategy begins with a functionalized 1-ethyl-1H-pyrazole, such as a 4-halo or 4-formyl derivative, which serves as a handle for introducing the butanamine side chain. The choice of strategy depends on the availability of starting materials and the desired efficiency of the synthetic sequence.

Alkylation is a fundamental C-N bond-forming reaction and often represents the final step in the synthesis of primary amines. In the context of this compound, this strategy would typically involve the reaction of a pyrazole precursor bearing a four-carbon chain with a suitable leaving group at the terminal position with an ammonia (B1221849) equivalent.

A common precursor for this route is 4-(4-halobutyl)-1-ethyl-1H-pyrazole (where the halide is typically bromide or iodide for greater reactivity). The synthesis of this intermediate could be achieved through various means, including the alkylation of a pyrazole-based nucleophile or through functional group manipulation of a pyrazole-butanoic acid derivative. Once obtained, the haloalkane can be converted to the primary amine via several established methods:

Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide (B116566) with the haloalkane precursor, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. This method reliably prevents the overalkylation that can occur with direct ammonolysis.

Azide (B81097) Reduction: The haloalkane can be converted to an alkyl azide by reaction with sodium azide (NaN₃), a proficient nucleophile. The resulting 4-(4-azidobutyl)-1-ethyl-1H-pyrazole is then reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis).

Direct alkylation with ammonia is generally less favored due to poor selectivity, often resulting in mixtures of primary, secondary, and tertiary amines.

| Method | Reagents | Intermediate | Key Features |

| Gabriel Synthesis | 1. Potassium Phthalimide2. Hydrazine hydrate | Phthalimide adduct | Prevents overalkylation; clean conversion to primary amine. |

| Azide Reduction | 1. Sodium Azide (NaN₃)2. Reducing agent (e.g., H₂/Pd-C, LiAlH₄) | Alkyl azide | Efficient displacement of halide; mild reduction conditions available. |

A summary of common alkylation strategies for converting a terminal halide to a primary amine.

Reductive amination is a powerful and versatile method for forming C-N bonds, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. organic-chemistry.orgmdpi.com To synthesize the target compound, this strategy requires a carbonyl precursor, such as 4-(1-ethyl-1H-pyrazol-4-yl)butanal .

The synthesis of this aldehyde could begin with a Vilsmeier-Haack formylation of 1-ethyl-1H-pyrazole to produce 1-ethyl-1H-pyrazole-4-carbaldehyde. mdpi.comrasayanjournal.co.in This aldehyde can then undergo chain extension reactions (e.g., Wittig or Horner-Wadsworth-Emmons olefination) to introduce the remaining carbons of the butyl chain, followed by functional group manipulations like reduction of the resulting alkene and oxidation of a terminal alcohol to the aldehyde.

Once the key butanal intermediate is secured, it can be reacted directly with ammonia or an ammonia source like ammonium (B1175870) acetate. An imine intermediate is formed in situ and is subsequently reduced to the primary amine. A variety of reducing agents are suitable for this transformation, with their selection guided by substrate tolerance and reaction conditions. organic-chemistry.orgresearchgate.net

Sodium Cyanoborohydride (NaBH₃CN): Effective under mildly acidic conditions and selectively reduces the protonated imine in the presence of the aldehyde.

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, highly effective for a wide range of substrates.

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is an effective and clean method, producing only water as a byproduct. mdpi.com

| Reducing Agent | Typical Solvent(s) | Key Features |

| Sodium Triacetoxyborohydride | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild, high selectivity, broad substrate scope. |

| Sodium Cyanoborohydride | Methanol (MeOH) | Effective but toxic; requires pH control. |

| Catalytic Hydrogenation (H₂) | Methanol (MeOH), Ethanol (EtOH) | Atom-economical, clean; may require pressure. |

| α-Picoline-borane | Methanol (MeOH), Water | Mild and efficient; can be used in aqueous or neat conditions. researchgate.net |

A comparison of common reducing agents used in reductive amination.

Palladium-catalyzed cross-coupling reactions offer a robust and modular approach for linking the pyrazole core and the butanamine side chain. whiterose.ac.ukrsc.org This strategy typically starts with a 4-halo-1-ethyl-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1-ethyl-1H-pyrazole) and couples it with a suitable four-carbon fragment.

Kumada/Negishi Coupling: This involves the reaction of the 4-halopyrazole with an organomagnesium (Grignard) or organozinc reagent. clockss.orgrsc.orgorganic-chemistry.org A suitable coupling partner would be a Grignard reagent derived from a 4-halobutylamine where the amine is protected, for instance, as a Boc-carbamate or a silyl-protected amine. The reaction requires a palladium catalyst, often with a phosphine (B1218219) ligand to facilitate the catalytic cycle. clockss.orgorganic-chemistry.org

Sonogashira Coupling: This reaction couples the 4-halopyrazole with a terminal alkyne, such as a protected form of but-3-yn-1-amine (B154008) or but-3-yn-1-ol. researchgate.netwikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org Following the coupling, the alkyne triple bond must be fully reduced to the alkane chain via catalytic hydrogenation. If an alcohol was used, it would then be converted to the amine.

Heck Coupling: The Heck reaction could be used to couple the 4-halopyrazole with a molecule like N-allyl-tert-butylcarbamate or but-3-en-1-ol. wikipedia.org This would form a C-C bond and introduce a double bond in the side chain. Subsequent hydrogenation would reduce the double bond to complete the formation of the saturated butyl chain.

| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Key Steps & Conditions |

| Kumada | 4-Bromo-1-ethyl-1H-pyrazole | (4-(Boc-amino)butyl)magnesium bromide | Pd catalyst (e.g., PdCl₂(dppf)), THF solvent. clockss.org |

| Sonogashira | 4-Iodo-1-ethyl-1H-pyrazole | But-3-yn-1-ol | Pd/Cu catalysis, amine base; followed by hydrogenation (H₂/Pd-C). researchgate.netorganic-chemistry.org |

| Heck | 4-Bromo-1-ethyl-1H-pyrazole | But-3-en-1-ol | Pd catalyst, base; followed by hydrogenation (H₂/Pd-C). wikipedia.org |

An overview of potential palladium-catalyzed routes to the pyrazole-butane skeleton.

Stereoselective Synthesis Considerations (if applicable to chiral analogues)

While the target molecule, this compound, is achiral, synthetic methodologies can be adapted to produce chiral analogues where a stereocenter is present on the butanamine chain. For example, in the synthesis of a chiral analogue like 4-(1-ethyl-1H-pyrazol-4-yl)butan-2-amine, stereocontrol becomes a critical consideration.

Asymmetric synthesis of such compounds can be achieved through several approaches:

Chiral Auxiliaries: A chiral auxiliary, such as a tert-butanesulfinamide, can be condensed with a ketone precursor (e.g., 1-(1-ethyl-1H-pyrazol-4-yl)butan-2-one) to form a chiral sulfinylimine. nih.gov Diastereoselective reduction of this intermediate, followed by removal of the auxiliary, would yield an enantiomerically enriched amine.

Asymmetric Catalysis: The direct asymmetric reductive amination of a ketone precursor using a chiral catalyst (e.g., a chiral transition metal complex or an organocatalyst) and a reducing agent can provide direct access to the chiral amine.

Asymmetric Hydrogenation: An unsaturated precursor, such as an enamine or an allylic amine derived from a Heck or Sonogashira coupling route, could be subjected to asymmetric hydrogenation using a chiral catalyst (e.g., those based on Rhodium or Ruthenium with chiral phosphine ligands) to establish the stereocenter. The unique reactivity of pyrazolin-5-one derivatives has been employed in various organo- and metal-catalyzed asymmetric reactions to generate highly functionalized chiral pyrazole derivatives. rwth-aachen.de

The choice of method depends on the position of the desired stereocenter and the availability of the corresponding prochiral precursors.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes. For a molecule like this compound, these principles can be applied to various aspects of the synthesis, from reagent choice to reaction conditions.

Solvent use is a major contributor to the environmental impact of a chemical process. Traditional syntheses often rely on hazardous polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc). acsgcipr.org Green chemistry encourages the replacement of these solvents with safer, more sustainable alternatives. scispace.com

For the synthetic steps outlined above, several greener solvent choices can be considered:

For Alkylation Reactions: While dipolar aprotic solvents are common, alternatives such as butanols or acetonitrile can be used. acsgcipr.org Microwave-assisted N-alkylation in aqueous media has also been shown to be a viable green alternative, eliminating the need for organic solvents entirely. rsc.orgresearchgate.net Deep eutectic solvents (DESs) are emerging as sustainable media for alkylation reactions, sometimes allowing for mild, room-temperature conditions. rsc.org

For Palladium-Catalyzed Couplings: The role of the solvent is critical in palladium catalysis. whiterose.ac.uknih.gov While solvents like DMF and toluene are common, research has focused on developing catalytic systems that are effective in more benign solvents. Water has attracted significant attention as a non-toxic and non-flammable solvent for cross-coupling reactions, often requiring the use of water-soluble ligands or phase-transfer catalysts. researchgate.net Ethereal solvents with better environmental profiles, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), can often replace traditional options like THF or dioxane.

Minimizing solvent use through neat (solvent-free) reaction conditions, where feasible, represents an ideal green chemistry approach. Mechanochemical methods, such as ball-milling, can facilitate reactions like the Heck coupling under solvent-free conditions, reducing waste and energy consumption. beilstein-journals.org

| Solvent Class | Examples | Application in Synthesis | Green Considerations |

| Problematic | DMF, NMP, Dioxane, DCM | Alkylation, Coupling | High boiling point, toxicity, environmental persistence. acsgcipr.org |

| Usable | Toluene, Acetonitrile | Coupling, Alkylation | Better than problematic class, but still have health/safety concerns. |

| Recommended | Water, Ethanol, 2-MeTHF, CPME | Alkylation, Reductive Amination, Coupling | Lower toxicity, biodegradable, derived from renewable sources (e.g., ethanol). researchgate.net |

| Innovative | Deep Eutectic Solvents (DESs) | Alkylation | Sustainable, low toxicity, can promote reactivity under mild conditions. rsc.org |

A guide to solvent selection based on green chemistry principles.

Catalyst Efficiency and Recyclability in the Synthesis of this compound

The conversion of a nitrile to a primary amine is a key step where catalyst performance is paramount to avoid the formation of secondary and tertiary amine byproducts. The choice of catalyst, support, and reaction conditions significantly influences the selectivity and yield of the desired primary amine.

Commonly employed catalysts for the hydrogenation of nitriles include transition metals such as palladium, nickel, and cobalt. For instance, palladium on carbon (Pd/C) is a versatile catalyst used for a wide range of hydrogenation reactions. In the context of nitrile reduction, the efficiency of Pd/C can be high under optimized conditions, often requiring specific additives or solvents to maintain selectivity towards the primary amine.

The following table summarizes the performance of various catalytic systems in reactions analogous to the synthesis of this compound, providing insights into potential catalyst efficiency.

Table 1: Efficiency of Various Catalysts in Analogous Nitrile Hydrogenation and Reductive Amination Reactions

| Catalyst | Substrate Type | Reaction | Yield of Primary Amine (%) | Reaction Conditions | Source Analogy |

|---|---|---|---|---|---|

| Raney Nickel | Aliphatic Nitrile | Hydrogenation | >90% | 80-120°C, 50-100 bar H₂ | researchgate.netbme.hu |

| Raney Cobalt | Aromatic Nitrile | Hydrogenation | >95% | 100-150°C, 70-150 bar H₂, NH₃ | researchgate.net |

| Pd/C | Aromatic Nitrile | Transfer Hydrogenation | 85-98% | Ammonium formate, 25-40°C | bme.hu |

| Rh/Al₂O₃ | Aliphatic Nitrile | Hydrogenation | High | Mild conditions | mdpi.com |

| Cu-MgO | Aromatic Nitrile | Gas-Phase Hydrogenation | ~100% selectivity, 50-60% conversion | 240°C, 1 bar H₂ | researchgate.net |

| Ni/Al₂O₃ | Alcohol + Amine | Reductive Amination | Moderate to High | High temperature and pressure | mdpi.com |

The recyclability of a catalyst is a critical factor in sustainable chemical manufacturing, impacting both the cost and the environmental footprint of a synthetic process. Heterogeneous catalysts are particularly advantageous in this regard. After a reaction cycle, they can be recovered by simple filtration or centrifugation, washed, and reused in subsequent batches.

The stability and activity of the catalyst over multiple cycles are key metrics for its recyclability. Leaching of the active metal into the product stream is a concern as it can contaminate the product and reduce the catalyst's long-term performance. The choice of support material can significantly influence the stability and recyclability of the catalyst.

Below is a data table illustrating the recyclability of different catalysts in relevant reactions, which could be expected in the synthesis of this compound.

Table 2: Recyclability of Heterogeneous Catalysts in Analogous Amination Reactions

| Catalyst | Reaction | Number of Cycles | Final Yield/Conversion (%) | Observations | Source Analogy |

|---|---|---|---|---|---|

| Pd/C | Reductive amination of HMF | 4 | ~94% | Washed and dried between cycles | tandfonline.com |

| Fe₃O₄@L-Cys-SH | Pyrano[2,3-c]pyrazole synthesis | 4 | High | Inexpensive and magnetically separable | oiccpress.com |

| Ru/Al₂O₃ | Reductive amination of furoin | 3 | 40-45% | Robust under reaction conditions | soton.ac.uk |

| Polysilane/SiO₂-supported Pd | Nitrile Hydrogenation (Flow) | >300 hours (TON ≥10,000) | Quantitative | No loss of selectivity or metal leaching | nih.govresearchgate.net |

| Ir Nanoparticles | Furfural Hydrogenation | 11 | High | Recovered by liquid/liquid extraction | mdpi.com |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the principle that certain atomic nuclei, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is characteristic of the particular nucleus and its local chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is an indispensable tool for determining the arrangement of hydrogen atoms within a molecule. The spectrum provides information on the number of different types of protons, their relative numbers, and their proximity to other protons. For 4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group, the pyrazole (B372694) ring, and the butylamine (B146782) side chain.

Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-3 (pyrazole ring) |

| ~7.3 | s | 1H | H-5 (pyrazole ring) |

| ~4.1 | q | 2H | -CH₂- (ethyl group) |

| ~2.7 | t | 2H | -CH₂-NH₂ |

| ~2.5 | t | 2H | Ar-CH₂- |

| ~1.8 | m | 2H | -CH₂-CH₂-NH₂ |

| ~1.6 | m | 2H | Ar-CH₂-CH₂- |

| ~1.4 | t | 3H | -CH₃ (ethyl group) |

| ~1.2 | br s | 2H | -NH₂ |

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and other experimental conditions. s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for determining the number of different carbon environments and identifying the types of carbon atoms present (e.g., alkyl, aromatic, carbonyl).

Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | C-5 (pyrazole ring) |

| ~128 | C-3 (pyrazole ring) |

| ~118 | C-4 (pyrazole ring) |

| ~45 | -CH₂- (ethyl group) |

| ~42 | -CH₂-NH₂ |

| ~35 | Ar-CH₂- |

| ~32 | -CH₂-CH₂-NH₂ |

| ~28 | Ar-CH₂-CH₂- |

| ~15 | -CH₃ (ethyl group) |

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and other experimental conditions.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization

Nitrogen-15 NMR (¹⁵N NMR) is a specialized NMR technique used to probe the nitrogen atoms within a molecule. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable information about the chemical environment of nitrogen atoms, such as those in the pyrazole ring and the primary amine group of the title compound. The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic environment of the nitrogen atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the alkyl and aromatic groups, and the C=N and C=C bonds of the pyrazole ring.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, broad | N-H stretching (primary amine) |

| 3150-3100 | Medium | C-H stretching (pyrazole ring) |

| 2960-2850 | Strong | C-H stretching (alkyl groups) |

| 1620-1580 | Medium | N-H bending (primary amine) |

| 1550-1450 | Medium to strong | C=N and C=C stretching (pyrazole ring) |

| 1470-1430 | Medium | C-H bending (alkyl groups) |

| 1250-1020 | Medium | C-N stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) corresponding to the exact mass of the compound would be observed. Additionally, characteristic fragment ions resulting from the cleavage of specific bonds within the molecule would be present, aiding in structural confirmation.

Expected Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 166 | [M-CH₃]⁺ |

| 152 | [M-C₂H₅]⁺ |

| 124 | [M-C₄H₉N]⁺ |

| 95 | [C₅H₇N₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Note: m/z represents the mass-to-charge ratio.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For an organic compound like this compound, this typically involves the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's molecular formula (C₁₀H₁₉N₃) to confirm its empirical formula and assess its purity.

Theoretical Elemental Analysis for C₁₀H₁₉N₃

| Element | Theoretical Percentage |

| Carbon (C) | 66.25% |

| Hydrogen (H) | 10.57% |

| Nitrogen (N) | 23.18% |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical intermediates and active compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach due to the compound's polarity, which is imparted by the amine functional group.

A general RP-HPLC method for the purity assessment of this pyrazole derivative would involve a C18 stationary phase, which is a non-polar column that separates compounds based on their hydrophobicity. phenomenex.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be delivered in an isocratic mode (constant composition) or a gradient mode (composition varies over time) to achieve optimal separation of the main compound from any potential impurities.

Given the basic nature of the butan-1-amine moiety, peak tailing can be a common issue due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. helsinki.fi To mitigate this, a small amount of a modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. sielc.comsielc.com These modifiers help to protonate the amine, reducing its interaction with the stationary phase and resulting in sharper, more symmetrical peaks. sielc.com Detection is typically carried out using a UV detector, with the wavelength set to an absorbance maximum of the pyrazole ring.

A hypothetical HPLC method for the purity analysis of this compound is detailed in the interactive table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

The retention time of the main peak would be determined, and the area of this peak relative to the total area of all peaks would be calculated to determine the purity of the sample. Method validation according to ICH guidelines would be necessary to ensure the method is accurate, precise, specific, linear, and robust.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, a definitive description of its solid-state molecular architecture, including its crystal system, space group, and precise bond lengths and angles, is not available.

However, based on the crystal structures of related pyrazole derivatives, some general structural features can be anticipated. For instance, the crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate reveals a triclinic crystal system. nih.gov In the solid state, pyrazole-containing compounds often exhibit intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence their crystal packing. researchgate.net

For this compound, the primary amine group is a potent hydrogen bond donor, and the nitrogen atoms of the pyrazole ring are hydrogen bond acceptors. It is therefore highly probable that in the solid state, this compound would form an extensive network of intermolecular hydrogen bonds. The butyl chain would likely adopt a conformation that minimizes steric hindrance while maximizing favorable crystal packing interactions.

Should single crystals of sufficient quality be obtained, X-ray crystallography would provide invaluable information. The data collected from diffracting X-rays off the crystal lattice would allow for the precise determination of the three-dimensional arrangement of the atoms, confirming the connectivity and stereochemistry of the molecule. Key parameters that would be determined are presented in the interactive table below, based on data typically reported for similar small organic molecules.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Z | Number of molecules per unit cell |

| Bond Lengths and Angles | Precise measurements of all chemical bonds and angles |

| Hydrogen Bonding Interactions | Details of intermolecular hydrogen bonds |

Without experimental data, any discussion on the specific solid-state structure of this compound remains speculative. The actual crystal packing would be a result of a delicate balance of intermolecular forces, and could potentially exhibit polymorphism, where different crystalline forms of the same compound exist.

Computational and Theoretical Investigations of 4 1 Ethyl 1h Pyrazol 4 Yl Butan 1 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a robust method for investigating the electronic structure and properties of molecules. derpharmachemica.com For a molecule like 4-(1-Ethyl-1H-pyrazol-4-yl)butan-1-amine, a common approach would involve using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Table 1: Predicted Optimized Geometrical Parameters of this compound

| Parameter | Predicted Value |

| Bond Length (C-N in pyrazole) | ~1.35 Å |

| Bond Length (N-N in pyrazole) | ~1.37 Å |

| Bond Length (C-C in butyl chain) | ~1.53 Å |

| Bond Angle (C-N-N in pyrazole) | ~108° |

| Dihedral Angle (Pyrazole-Butyl) | Conformation Dependent |

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also predicts the infrared (IR) and Raman spectra of the molecule. derpharmachemica.com The calculated vibrational modes can be assigned to specific functional groups, such as the N-H stretching of the amine group, C-H stretching of the alkyl chains, and the characteristic vibrations of the pyrazole (B372694) ring. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Pyrazole Ring | C=N Stretching | 1500 - 1600 |

| Pyrazole Ring | Ring Deformation | 600 - 700 |

Electronic Structure Characterization: HOMO-LUMO Gap and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich pyrazole ring and the amine group, while the LUMO might be distributed across the pyrazole ring system. nih.gov

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ 1.0 eV |

| HOMO-LUMO Gap | ~ 7.0 eV |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other species. derpharmachemica.com In the MEP map of this compound, negative potential (red/yellow regions) would be expected around the nitrogen atoms of the pyrazole ring and the amine group, indicating their nucleophilic character. Positive potential (blue regions) would likely be found around the hydrogen atoms. researchgate.net

Polarizability and Hyperpolarizability for Nonlinear Optical Properties

Computational methods can also predict the nonlinear optical (NLO) properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). researchgate.net Molecules with significant charge transfer characteristics often exhibit large hyperpolarizability values, making them candidates for NLO materials. The presence of the electron-donating amine group and the pyrazole ring could potentially give this compound some NLO properties, though a detailed calculation would be necessary to quantify this.

Molecular Dynamics Simulations for Conformational Sampling in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations in a solvent environment can reveal its preferred three-dimensional structures, or conformations, in solution. These simulations can provide insights into how the molecule might interact with biological macromolecules.

Ligand-Target Interaction Prediction through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein, providing insights into its potential biological activity.

The pyrazole scaffold is a common feature in many biologically active compounds, and derivatives have been investigated for a wide range of therapeutic targets. nih.govresearchgate.net Molecular docking studies on various pyrazole-containing molecules have suggested their potential to interact with several important enzyme classes.

Based on the activities of similar pyrazole derivatives, potential biological targets for this compound could include:

Kinases: Pyrazole derivatives have been shown to inhibit various kinases, which are crucial regulators of cell signaling. For example, some pyrazole compounds are inhibitors of BRAF kinase, which is implicated in certain cancers. nih.gov Other studies have explored pyrazole derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, another important cancer target. nih.govalrasheedcol.edu.iq

Cyclooxygenases (COX): The pyrazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. Docking studies have been used to investigate the interactions of pyrazole derivatives with the active site of COX-2. researchgate.net

Carbonic Anhydrases (CAs): Certain pyrazole-sulfonamide compounds have been identified as potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. nih.gov

Acetylcholinesterase (AChE): Pyrazole derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. shd-pub.org.rsresearchgate.net

It is important to note that these are potential targets based on the broader class of pyrazole derivatives, and specific experimental validation would be required for this compound.

The binding mode of a ligand within a protein's active site is determined by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular docking simulations can provide a detailed picture of these interactions.

For pyrazole derivatives, the pyrazole ring itself can participate in various interactions. The nitrogen atoms can act as hydrogen bond acceptors, while the ring can engage in pi-stacking or hydrophobic interactions with aromatic amino acid residues in the protein's active site. The specific substituents on the pyrazole ring and its side chains will further dictate the binding mode and affinity.

For instance, in studies of pyrazole derivatives as carbonic anhydrase inhibitors, the sulfonamide moiety typically coordinates with the zinc ion in the active site, while the pyrazole core forms other crucial interactions. nih.gov In the case of kinase inhibitors, the pyrazole scaffold can form key hydrogen bonds with the hinge region of the kinase domain. nih.gov The ethyl and butylamine (B146782) groups of this compound would be expected to form additional hydrophobic and hydrogen bonding interactions, respectively, which could contribute to its binding affinity and selectivity for a particular target.

Table 1: Potential Interactions of Pyrazole Derivatives with Biological Targets

| Target Class | Key Interactions |

|---|---|

| Kinases | Hydrogen bonding with hinge region, hydrophobic interactions. |

| Cyclooxygenases | Hydrogen bonding, hydrophobic interactions within the active site channel. |

| Carbonic Anhydrases | Coordination with zinc ion, hydrogen bonding with active site residues. |

| Acetylcholinesterase | Pi-pi stacking with aromatic residues, hydrogen bonding. |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are computational approaches used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. elsevierpure.com These models can then be used to predict the activity of new, unsynthesized compounds.

The first step in QSAR modeling is to calculate a set of numerical descriptors that represent the chemical structure of the molecules. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., steric and electronic fields). shd-pub.org.rs

For a series of pyrazole derivatives, a wide range of descriptors would be calculated to capture their structural diversity. These could include descriptors related to the pyrazole ring itself, as well as the nature and position of its substituents. Feature selection techniques are then employed to identify the most relevant descriptors that correlate with the observed biological activity, which helps to reduce the complexity of the model and avoid overfitting. elsevierpure.com Common feature selection methods include genetic algorithms, forward selection, and backward elimination. elsevierpure.com

Once the most important descriptors are selected, a mathematical model is developed to relate these descriptors to the biological activity. Various statistical and machine learning methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and more advanced techniques like random forests and support vector machines. nih.govnih.govresearchgate.net

A well-validated QSAR model can be a powerful tool for guiding the design of new analogs of this compound with improved activity. For example, a QSAR model for pyrazole-based kinase inhibitors might reveal that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position is likely to enhance the inhibitory potency. nih.gov The contour maps generated from 3D-QSAR studies can provide a visual representation of the regions around the molecule where steric bulk or electrostatic interactions are favorable or unfavorable for activity. shd-pub.org.rs

Table 2: Common Descriptors Used in QSAR Studies of Pyrazole Derivatives

| Descriptor Type | Examples |

|---|---|

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors |

| Topological (2D) | Molecular Connectivity Indices, Wiener Index |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment |

By leveraging these computational and theoretical approaches, researchers can gain a deeper understanding of the chemical and biological properties of this compound and rationally design new derivatives with optimized characteristics.

Biological Activity and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism through which therapeutic agents exert their effects. The pyrazole (B372694) nucleus is a common feature in many enzyme inhibitors.

Phosphodiesterase Inhibition (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is an enzyme primarily expressed in the brain and is a target for the treatment of certain neuropsychiatric disorders. While various pyrazole-containing compounds have been investigated as PDE10A inhibitors, specific in vitro studies detailing the inhibitory activity of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine against PDE10A are not extensively available in the public domain. The potential of this compound to inhibit PDE10A would likely depend on its ability to fit into the active site of the enzyme and interact with key residues.

Kinase Inhibition (e.g., p38MAPK, Bruton Tyrosine Kinase)

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

p38 Mitogen-Activated Protein Kinase (p38MAPK): The p38 MAP kinases are involved in inflammatory responses. Although the broader class of pyrazole derivatives has been explored for p38MAPK inhibition, specific data on the in vitro inhibitory effects of this compound are not readily found in published literature.

Bruton's Tyrosine Kinase (BTK): BTK is a key component of B-cell receptor signaling and is a validated target in the treatment of B-cell malignancies and autoimmune diseases. While numerous pyrazole-based compounds have been developed as BTK inhibitors, in vitro inhibition data for this compound is not specifically documented in available research.

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are major targets for anti-inflammatory drugs. The pyrazole moiety is a core structural feature of several selective COX-2 inhibitors. However, detailed in vitro assays quantifying the modulatory effect of this compound on COX-1 and COX-2 are not widely reported.

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While some pyrazole derivatives have shown potential as alpha-amylase inhibitors, specific in vitro studies and data tables for this compound's activity against this enzyme are not currently available in the public literature.

Receptor Modulation Studies

Beyond enzyme inhibition, the interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Pyrazole-containing compounds have been shown to modulate the activity of various receptors. However, specific in vitro receptor binding and functional assay data for this compound are not detailed in accessible scientific reports.

Antimicrobial Efficacy Assessments (In Vitro)

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Several studies have highlighted the potential of pyrazole derivatives as antibacterial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov For instance, a series of 1,3-diaryl pyrazole derivatives bearing aminoguanidine (B1677879) or furan-2-carbohydrazide (B108491) moieties showed potent inhibition of several bacterial strains with minimum inhibitory concentration (MIC) values ranging from 1-64 μg/mL. nih.gov Some of these compounds were particularly effective against multidrug-resistant clinical isolates. nih.gov

Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against two Gram-positive and four Gram-negative bacterial strains. nih.gov The minimum bactericidal concentration (MBC) for these compounds was found to be less than 1 μg/ml for most tested strains, including E. coli, K. pneumoniae, P. aeruginosa, and Salmonella typhimurium. nih.gov Another study reported that naphthyl-substituted pyrazole-derived hydrazones were potent growth inhibitors of Gram-positive strains and Acinetobacter baumannii, with MIC values in the range of 0.78–1.56 μg/ml. nih.gov These compounds are thought to act by disrupting the bacterial cell wall. nih.gov

Furthermore, pyrazole-thiazole hybrids containing a hydrazone moiety have demonstrated antibacterial activity with MIC/MBC values of 1.9/7.8 μg/ml to 3.9/7.8 μg/ml, and were also effective against S. aureus and Klebsiella planticola strains with an IC50 value of 11.8 μM. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/MBC/IC50) | Reference |

|---|---|---|---|

| 1,3-Diaryl Pyrazoles | Gram-positive & Gram-negative strains | MIC: 1-64 μg/mL | nih.gov |

| Imidazo-pyridine Substituted Pyrazoles | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | MBC: <1 μg/mL | nih.gov |

| Naphthyl-substituted Pyrazole-derived Hydrazones | Gram-positive strains, A. baumannii | MIC: 0.78–1.56 μg/mL | nih.gov |

| Pyrazole-thiazole Hybrids | S. aureus, K. planticola | IC50: 11.8 μM | nih.gov |

| Pyrazole-4-carboxamide Derivative (5i) | Gram-positive pathogens | Potent activity | japsonline.com |

| Pyrazole-4-carboxamide Derivative (5k) | Gram-negative strains | Potent activity | japsonline.com |

Antifungal Activity against Fungal Pathogens

Pyrazole derivatives have also been investigated for their antifungal properties against various fungal pathogens. nih.govnih.govnih.gov A study on 1,3-diaryl pyrazole derivatives showed that compounds 6g, 6l, and 7l had the most potent inhibitory activity against the fungus Candida albicans 7535, with MIC values of 1 or 2 μg/mL. nih.gov

In a different study, a series of novel pyrazole analogues containing an aryl trifluoromethoxy group were synthesized and evaluated for their in vitro antifungal activities against six strains of phytopathogenic fungi. nih.gov Compounds 1t and 1v from this series exhibited higher activity against all tested fungi. Notably, compound 1v showed the highest activity against Fusarium graminearum with an EC50 value of 0.0530 μM, which was comparable to the commercial fungicide pyraclostrobin. nih.gov

Another research effort focused on pyrazole carboxamides and isoxazolol pyrazole carboxylates. nih.gov Several of the synthesized pyrazole carboxamides, such as 7af, 7bc, 7bg, 7bh, and 7bi, displayed moderate antifungal activity. The isoxazolol pyrazole carboxylate 7ai exhibited strong antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 1,3-Diaryl Pyrazoles (6g, 6l, 7l) | Candida albicans 7535 | MIC: 1 or 2 μg/mL | nih.gov |

| Pyrazole Analogue (1v) | Fusarium graminearum | EC50: 0.0530 μM | nih.gov |

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | EC50: 0.37 μg/mL | nih.gov |

| Pyrazole-4-carboxamide Derivatives (5a, 5i, 5j) | Fungal strains | Potent activity | japsonline.com |

Antitubercular Activity

The pyrazole scaffold is a subject of interest in the development of new antitubercular agents. rowan.edunih.gov Numerous pyrazole-containing derivatives have been synthesized and some have shown promising potency against Mycobacterium tuberculosis. rowan.edunih.gov The wide spectrum of biological activities of pyrazole-containing drugs has inspired significant research in this area. rowan.edunih.gov

One study focused on novel pyrazole-4-carboxamide derivatives and their activity against Mycobacterium tuberculosis H37Rv. japsonline.com Compounds 5a, 5i, and 5j from this series demonstrated potent activity against this strain. japsonline.com Another series of substituted 4,5-dihydro-1H-1-pyrazolylmethanethiones were tested for their in-vitro anti-mycobacterial activity against INH resistant Mycobacterium tuberculosis (INHR MTB). nih.gov Among them, compound 6i was identified as the most active agent, with a minimum inhibitory concentration of 0.96 microg/mL. nih.gov

Furthermore, a series of pyrazole carbaldehyde derivatives were synthesized and evaluated, with some showing marked antitubercular activity. spast.org Specifically, compound 14b exhibited a promising 92% inhibition against M. tuberculosis H37Rv, while compounds 6b and 8b showed good activity with 75% and 78% inhibition, respectively. spast.org

Table 3: Antitubercular Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Mycobacterium Strain(s) | Activity (MIC/% Inhibition) | Reference |

|---|---|---|---|

| Pyrazole-4-carboxamide Derivatives (5a, 5i, 5j) | M. tuberculosis H37Rv | Potent activity | japsonline.com |

| Substituted 4,5-dihydro-1H-1-pyrazolylmethanethione (6i) | INHR M. tuberculosis | MIC: 0.96 microg/mL | nih.gov |

| Pyrazole Carbaldehyde Derivative (14b) | M. tuberculosis H37Rv | 92% Inhibition | spast.org |

| Pyrazole Carbaldehyde Derivatives (6b, 8b) | M. tuberculosis H37Rv | 75% & 78% Inhibition | spast.org |

Antioxidant Capacity Evaluation (In Vitro Assays)

The antioxidant potential of pyrazole derivatives has been explored through various in vitro assays. nih.gov A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives synthesized a series of pyrazoline, phenylpyrazoline, isoxazoline, and pyrazoline carbothioamide derivatives. nih.gov Several of these compounds, including 3a, 4e, 5b, 5c, 6a, 6c, and 6e, demonstrated excellent radical scavenging activity in DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays when compared to ascorbic acid. nih.gov

Another study investigated pyrazoline and pyrazole derivatives and found notable antioxidant activities in DPPH scavenging (SC50: 9.91-15.16 µg/mL) and cupric reducing/antioxidant capacity (5.68-10.56 mM TEAC) tests. lew.ro Specifically, compounds 2a and 2b were found to be more potent radical scavengers than butylated hydroxytoluene (BHT) in the ABTS•+ radical cation decolorization assay. lew.ro The antioxidant activity of some pyrazole derivatives is attributed to the presence of amino and hydroxyl groups on the pyrazole nucleus. researchgate.net

Table 4: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Assay | Activity | Reference |

|---|---|---|---|

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole Derivatives | DPPH, NO, Superoxide Scavenging | Excellent radical scavenging activity | nih.gov |

| Pyrazoline and Pyrazole Derivatives (2a, 2b) | DPPH Scavenging | SC50: 9.91-15.16 µg/mL | lew.ro |

| Pyrazoline and Pyrazole Derivatives (2a, 2b) | CUPRAC | 5.68-10.56 mM TEAC | lew.ro |

| Pyrazoline and Pyrazole Derivatives (2a, 2b) | ABTS•+ Decolorization | More potent than BHT | lew.ro |

Cytotoxicity Profiling (In Vitro Cell Line Studies, e.g., anticancer properties)

Pyrazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. nih.govnih.gov For instance, novel indole (B1671886) derivatives linked to a pyrazole moiety showed moderate to excellent cytotoxicity against HCT116, MCF7, HepG2, and A549 human cancer cell lines. nih.gov Derivatives 33 and 34 from this study displayed potent cancer inhibition with IC50 values less than 23.7 µM, which was better than the standard drug doxorubicin. nih.gov

In another study, pyrazole carbaldehyde derivatives were designed as potential PI3 kinase inhibitors. nih.gov Compound 43 from this series exhibited excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM, compared to 0.95 μM for doxorubicin. nih.gov Furthermore, a series of benzimidazole (B57391) linked pyrazole derivatives were tested for their in vitro anticancer activities on five human cancer cell lines including MCF-7, HaCaT, MDA-MB231, A549, and HepG2. srrjournals.com

The cytotoxic effects of four pyrazole derivatives (TOSIND, PYRIND, METPYRIND, and DIPYR) were demonstrated in human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231. nih.gov TOSIND strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 μM after 72 hours. nih.gov

Table 5: Cytotoxicity of Selected Pyrazole Derivatives against Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | Activity (IC50) | Reference |

|---|---|---|---|

| Indole-Pyrazole Derivatives (33, 34) | HCT116, MCF7, HepG2, A549 | < 23.7 µM | nih.gov |

| Pyrazole Carbaldehyde Derivative (43) | MCF7 | 0.25 μM | nih.gov |

| Pyrazole Derivative (TOSIND) | MDA-MB-231 | 17.7 ± 2.7 μM (72h) | nih.gov |

| Pyrazole-naphthalene Derivative (168) | MCF-7 | 2.78 ± 0.24 μM | mdpi.com |

| Pyrazole Derivative (C5) | MCF-7 | 0.08 μM | nih.gov |

Investigation of Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence and biofilm formation, making it an attractive target for antimicrobial therapy. nih.gov Some pyrazole derivatives have been investigated as potential quorum sensing inhibitors. nih.gov While direct studies on this compound are not available, the broader class of pyrazole compounds has shown promise in this area.

Research into pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has explored their potential as anti-quorum-sensing agents. nih.gov These compounds have been designed and synthesized with the aim of inhibiting bacterial communication systems. nih.gov The inhibition of QS can reduce bacterial toxicity and enhance the susceptibility of bacterial biofilms to antibiotics. mdpi.com Although specific data on the quorum sensing inhibition activity of this compound is not available, the general interest in pyrazole scaffolds as QS inhibitors suggests this could be a potential area of activity. nih.govnih.gov

Antiglycation Activity Assessments

There is limited direct information available regarding the antiglycation activity of this compound or closely related pyrazole derivatives in the provided search results. While one study mentions the anti-glycation potential of H2 receptor antagonists, it does not establish a direct link to pyrazole derivatives. mdpi.com Further research is needed to determine if the pyrazole scaffold possesses significant antiglycation properties.

Anti-Protozoal Activity (e.g., against Trypanosoma brucei)

There is no publicly available research detailing the anti-protozoal effects of this compound. Studies on the efficacy of this specific compound against protozoan parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis, have not been reported in the reviewed scientific literature.

Mechanistic Investigations of Biological Interactions

Consistent with the lack of data on its biological activity, there are no mechanistic studies available for this compound.

Elucidation of Molecular Pathways Affected by the Compound

No research has been published that elucidates the molecular pathways affected by this compound.

Binding Affinity Determinations with Specific Molecular Targets

There are no available studies that report on the binding affinity of this compound to any specific molecular targets.

Structure Activity Relationship Sar Studies of 4 1 Ethyl 1h Pyrazol 4 Yl Butan 1 Amine and Its Analogues

Impact of N1-Ethyl Group Substitutions on Biological Activity

Varying the N1-substituent can have profound effects on biological activity. SAR studies on various classes of pyrazole-containing compounds have demonstrated that the size, electronics, and nature of the N1-substituent are critical.

Alkyl Substituents: In many series, small alkyl groups like methyl or ethyl are well-tolerated. However, increasing the size of the alkyl chain can either enhance activity by accessing deeper hydrophobic pockets or decrease it due to steric hindrance.

Aryl Substituents: The introduction of an aryl group at the N1 position can introduce opportunities for π-π stacking or other aromatic interactions, often leading to a significant change in potency and selectivity. For instance, in a series of 1,5-diarylpyrazole analogs, various substitutions on the N1-phenyl ring were explored to optimize activity. nih.gov

Polar/Hydrogen-Bonding Groups: In some cases, replacing the alkyl group with a substituent capable of hydrogen bonding can improve affinity and solubility. However, for certain targets like PDE5, substitution of the pyrazole's N-H group can lead to a loss of selectivity. nih.gov

The table below summarizes the general impact of modifying the N1-substituent based on findings from various pyrazole (B372694) derivative classes.

| N1-Substituent | General Impact on Biological Activity | Potential Interactions |

|---|---|---|

| -H (unsubstituted) | Acts as a hydrogen bond donor; may be crucial for anchoring to specific residues. Can exhibit tautomerism. mdpi.com | Hydrogen Bonding |

| -CH3 (Methyl) | Small, lipophilic group. Often serves as a baseline for comparison with larger alkyls. Can improve metabolic stability over N-H. | Hydrophobic Interactions |

| -CH2CH3 (Ethyl) | Slightly larger lipophilic group, providing increased hydrophobic interaction compared to methyl. | Hydrophobic Interactions |

| -Aryl (e.g., Phenyl) | Can significantly enhance potency through aromatic interactions (π-π stacking, cation-π). Allows for further substitution on the aryl ring to fine-tune properties. nih.gov | Aromatic Interactions, Hydrophobic Interactions |

| -SO2CH3 (Methylsulfonyl) | Strong electron-withdrawing group. Can alter the electronic nature of the pyrazole ring and serve as a hydrogen bond acceptor. In some DPP-4 inhibitors, this group improved pharmacokinetic profiles. nih.gov | Dipole Interactions, Hydrogen Bonding |

Role of the Pyrazole Ring Modifications

The pyrazole ring is an aromatic heterocycle whose electronic properties and substitution patterns are critical determinants of biological activity. Modifications can involve adding substituents at the available carbon positions (C3 and C5) or replacing the entire ring with a bioisosteric heterocycle.

In the scaffold of 4-(1-Ethyl-1H-pyrazol-4-yl)butan-1-amine, the C4 position is occupied by the key butanamine side chain. Therefore, SAR exploration typically focuses on the C3 and C5 positions.

Substituents at C3 and C5 can influence the molecule's orientation in the binding site and its electronic properties. researchgate.net Studies on 3,4,5-substituted pyrazoles have shown that even minor changes can lead to significant shifts in activity. For example, in a series of meprin inhibitors, introducing a 3,5-diphenylpyrazole (B73989) already showed high activity. nih.gov Replacing one of the phenyl groups with smaller residues like methyl or benzyl (B1604629) decreased inhibitory activity, while a cyclopentyl group maintained similar potency. nih.gov This highlights the importance of substituent size and lipophilicity at these positions.

Furthermore, the electronic nature of substituents is crucial. Electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -CH₃, -OCH₃) on aryl rings at C3 or C5 can modulate the pKa of the pyrazole nitrogens and affect binding affinity. mdpi.commdpi.com In some series, the presence of an ester functionality at C4 was found to be essential for activity, with its replacement by a nitrile group leading to a loss of inhibition. mdpi.com

| Position | Substituent Type | Observed Effects on Activity | Reference Example Class |

|---|---|---|---|

| C3 / C5 | Small Alkyl (e.g., -CH3) | Can fill small hydrophobic pockets. Often results in lower potency compared to larger aryl groups. nih.gov | Meprin Inhibitors |

| C3 / C5 | Bulky Alkyl (e.g., -t-Butyl, Cyclopentyl) | Can enhance van der Waals interactions if the binding pocket accommodates the size. May improve selectivity. nih.govnih.gov | Meprin Inhibitors, Ligand Synthesis |

| C3 / C5 | Aryl (e.g., Phenyl) | Often confers high potency through aromatic interactions. Allows for diverse substitutions on the phenyl ring itself for further optimization. nih.gov | Meprin Inhibitors |

| C3 / C5 | Electron-Withdrawing (e.g., -CF3) | Can enhance binding affinity and metabolic stability. Often beneficial for activity in kinase inhibitors. mdpi.com | Anticancer Agents |

| C3 / C5 | Amino (-NH2) | Introduces a hydrogen bond donor/acceptor site, which can be critical for anchoring to the target protein. nih.gov | Kinase Inhibitors |

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties while maintaining key binding interactions. The pyrazole ring can be replaced by other five-membered heterocycles that mimic its size, shape, and electronic features. nih.gov

Prominent examples come from the development of cannabinoid CB1 receptor antagonists, where the 1,5-diarylpyrazole scaffold of rimonabant (B1662492) was extensively modified. researchgate.netnih.gov Studies showed that replacing the central pyrazole ring with isosteric rings such as imidazole (B134444), triazole, or thiazole (B1198619) could yield compounds with retained or even improved CB1 antagonistic activity and selectivity. researchgate.netnih.gov A close correlation in SAR was observed between the imidazole and pyrazole series, indicating that the imidazole ring successfully mimicked the pyrazole's role in receptor binding. researchgate.net Similarly, other heterocycles like pyrrole (B145914) and pyridine (B92270) have also been used as pyrazole bioisosteres. researchgate.net

| Original Ring | Bioisosteric Replacement | Rationale and Outcome | Reference Example Class |

|---|---|---|---|

| Pyrazole | Imidazole | Similar size, shape, and H-bonding capacity. Resulted in potent and selective antagonists with good correlation in SAR. researchgate.netnih.gov | CB1 Antagonists |

| Pyrazole | Triazole | Maintains heterocyclic core with altered nitrogen positions, potentially changing H-bonding vectors and metabolic stability. Led to selective antagonists. researchgate.netnih.gov | CB1 Antagonists |

| Pyrazole | Thiazole | Replaces a nitrogen with sulfur, altering electronics and lipophilicity. Demonstrated to be a viable bioisostere for pyrazole. researchgate.net | CB1 Antagonators |

| Pyrazole | Pyrrole | Fewer nitrogen atoms, reducing H-bond acceptor count but maintaining a five-membered aromatic core. researchgate.net | CB1 Antagonists |

Influence of the Butanamine Side Chain Variations

The 4-butan-1-amine side chain is a critical feature, providing a flexible linker to a key basic nitrogen atom. This amine group is often essential for forming a salt bridge or hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the target's active site. Both the length of the chain and the nature of the terminal amine are key areas for SAR exploration.

The length of the alkyl chain connecting the pyrazole core to the terminal amine dictates the positioning of the basic headgroup. The four-carbon (butyl) chain in the parent compound offers significant conformational flexibility.

Chain Length: Shortening or lengthening the chain can drastically affect biological activity. A shorter chain (e.g., ethyl, propyl) might be insufficient to reach the target acidic residue, leading to a loss of potency. Conversely, a longer chain (e.g., pentyl, hexyl) could introduce excessive flexibility, leading to an entropic penalty upon binding, or it might position the amine in a disfavorable region of the binding site. In SAR studies of 1,5-diarylpyrazoles for gastrointestinal disorders, various structural modifications of the alkane side chain were found to be crucial for activity and bioavailability. nih.gov

Branching: Introducing alkyl branches (e.g., a methyl group) onto the chain can have multiple effects. It can introduce a chiral center, potentially leading to stereoselective binding. Branching also restricts the number of available conformations, which can be entropically favorable if the "locked" conformation is the bioactive one. However, steric hindrance from the branch can also prevent optimal binding.

| Side Chain Modification | Structural Change | Potential Impact on Activity |

|---|---|---|

| Chain Contraction | Propylamine (-CH2CH2CH2NH2) | May fail to position the terminal amine correctly for key interactions, often leading to reduced potency. |

| Chain Extension | Pentylamine (-CH2CH2CH2CH2CH2NH2) | May introduce too much flexibility or cause steric clashes. Could improve potency if a deeper pocket is targeted. |